molecular formula C13H15N3O3S B12246791 3,5-dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

3,5-dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12246791
M. Wt: 293.34 g/mol
InChI Key: GYXBHZQDWKELPG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-d]pyrimidine derivative with a morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[2,3-d]pyrimidine derivatives.

    Substitution: Formation of various substituted thieno[2,3-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in anticancer research.

    Quinazoline: Another heterocyclic compound with significant kinase inhibitory properties.

Uniqueness

3,5-Dimethyl-6-(morpholine-4-carbonyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the morpholine-4-carbonyl group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H15N3O3S

Molecular Weight

293.34 g/mol

IUPAC Name

3,5-dimethyl-6-(morpholine-4-carbonyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H15N3O3S/c1-8-9-11(14-7-15(2)12(9)17)20-10(8)13(18)16-3-5-19-6-4-16/h7H,3-6H2,1-2H3

InChI Key

GYXBHZQDWKELPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)N3CCOCC3

Origin of Product

United States

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